molecular formula C28H27N5O2 B608192 JH-VIII-157-02

JH-VIII-157-02

Cat. No.: B608192
M. Wt: 465.5 g/mol
InChI Key: IDGNCVHQDDOPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JH-VIII-157-02 is a structural analogue of alectinib and acts as an inhibitor of anaplastic lymphoma kinase. It shows an IC50 of 2 nM for echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase G1202R in cells . This compound is primarily used in scientific research for its potent inhibitory effects on various anaplastic lymphoma kinase mutations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JH-VIII-157-02 involves multiple steps, including the formation of the core structure and subsequent modifications to introduce specific functional groups. The detailed synthetic route and reaction conditions are typically proprietary information held by the producing companies .

Industrial Production Methods: Industrial production methods for this compound are not widely disclosed.

Chemical Reactions Analysis

Types of Reactions: JH-VIII-157-02 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Typically, these reactions result in modified versions of the original compound with different functional groups .

Comparison with Similar Compounds

Similar Compounds:

  • Alectinib
  • Crizotinib
  • Ceritinib

Uniqueness: JH-VIII-157-02 is unique in its potent inhibitory effects against the G1202R mutation of anaplastic lymphoma kinase, which is a common resistance mutation . This makes it a valuable tool in research focused on overcoming drug resistance in cancer therapy.

Biological Activity

JH-VIII-157-02 is a structural analog of alectinib, specifically designed to inhibit the anaplastic lymphoma kinase (ALK) associated with non-small cell lung cancer (NSCLC). Its development addresses the resistance mechanisms observed in various ALK mutations, particularly the G1202R mutation, which is known to confer significant resistance to conventional ALK inhibitors. This article delves into the biological activity of this compound, including its mechanisms of action, binding affinities, and efficacy against resistant cancer cell lines.

This compound functions primarily as a potent inhibitor of ALK, a receptor tyrosine kinase implicated in the pathogenesis of NSCLC. The compound exhibits strong binding affinity to both wild-type ALK (ALK WT) and the G1202R mutant variant. Molecular dynamics simulations and free energy calculations have elucidated that this compound maintains a stable interaction with the kinase domain, unlike alectinib, which shows reduced binding affinity in the presence of the G1202R mutation .

Binding Affinity Comparison

The following table summarizes the binding affinities of this compound compared to alectinib against different ALK variants:

CompoundBinding Affinity (IC50)Target Mutation
This compound2 nMALK WT
This compound2 nMALK G1202R
AlectinibHigher than this compoundALK G1202R

This data indicates that this compound is significantly more effective at inhibiting ALK G1202R than alectinib, making it a promising candidate for overcoming drug resistance in patients with advanced NSCLC .

Efficacy Against Resistant Mutants

Research has demonstrated that this compound not only inhibits ALK but also penetrates the central nervous system (CNS) effectively following oral administration. This is particularly relevant as CNS metastases are common in NSCLC patients who develop resistance to first-line therapies .

In a study involving Ba/F3 cells expressing various ALK mutants, this compound showed potent inhibition across multiple resistant variants. The compound was tested against cell lines harboring mutations such as F1174L and I1171S, which are frequently encountered in clinical settings. The results indicated that this compound maintained efficacy where other inhibitors failed, highlighting its potential as a second-line treatment option .

Clinical Implications

The ability of this compound to effectively target resistant mutations suggests its utility in clinical scenarios where patients have exhausted other treatment options. The compound's favorable pharmacokinetic profile, including CNS penetration, positions it as an essential candidate for further clinical trials aimed at improving outcomes for NSCLC patients facing drug resistance.

Properties

IUPAC Name

2-[4-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)pyrazol-1-yl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2/c1-6-17-10-21-22(11-20(17)18-13-30-33(14-18)15-24(34)32(4)5)28(2,3)27-25(26(21)35)19-8-7-16(12-29)9-23(19)31-27/h7-11,13-14,31H,6,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGNCVHQDDOPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1C3=CN(N=C3)CC(=O)N(C)C)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.